4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine 4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15886941
InChI: InChI=1S/C21H26N6O/c1-26-12-4-6-17(26)8-10-22-21-23-11-9-20(25-21)16-14-24-27(15-16)18-5-3-7-19(13-18)28-2/h3,5,7,9,11,13-15,17H,4,6,8,10,12H2,1-2H3,(H,22,23,25)
SMILES:
Molecular Formula: C21H26N6O
Molecular Weight: 378.5 g/mol

4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC15886941

Molecular Formula: C21H26N6O

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine -

Specification

Molecular Formula C21H26N6O
Molecular Weight 378.5 g/mol
IUPAC Name 4-[1-(3-methoxyphenyl)pyrazol-4-yl]-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrimidin-2-amine
Standard InChI InChI=1S/C21H26N6O/c1-26-12-4-6-17(26)8-10-22-21-23-11-9-20(25-21)16-14-24-27(15-16)18-5-3-7-19(13-18)28-2/h3,5,7,9,11,13-15,17H,4,6,8,10,12H2,1-2H3,(H,22,23,25)
Standard InChI Key ADYMPTOMRJWSQN-UHFFFAOYSA-N
Canonical SMILES CN1CCCC1CCNC2=NC=CC(=N2)C3=CN(N=C3)C4=CC(=CC=C4)OC

Introduction

Chemical Identity and Structural Features

4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine (molecular formula: C₂₂H₂₇N₅O) features a pyrimidine ring at position 4 of a pyrazole scaffold, which is further substituted by a 3-methoxyphenyl group. The amine side chain incorporates a pyrrolidine ring with a methyl substituent, enhancing its lipophilicity and binding affinity to biological targets . Key structural attributes include:

  • Pyrimidine Core: Serves as a hydrogen bond acceptor via its N1 and N3 atoms, critical for interactions with enzymatic active sites .

  • Pyrazole Moiety: The 1-(3-methoxyphenyl)-1H-pyrazol-4-yl group introduces steric bulk and π-π stacking potential, influencing target selectivity .

  • Pyrrolidine Side Chain: The 1-methylpyrrolidin-2-yl ethylamine side chain contributes to conformational flexibility and basicity, facilitating membrane permeability.

X-ray crystallography of analogous compounds reveals bond lengths of 1.34–1.41 Å for the pyrimidine C–N bonds and dihedral angles of 12.5° between the pyrazole and methoxyphenyl planes .

Synthesis and Manufacturing

The synthesis of this compound follows a multi-step regioselective pathway, optimized for high yield and purity (Table 1):

Table 1: Synthetic Route and Conditions

StepReaction TypeReagents/ConditionsYield (%)
1β-Keto Ester FormationPiperidine-4-carboxylic acid, DMF-DMA78
2Hydrazine CyclizationN-Monosubstituted hydrazines, EtOH, Δ65
3N-Alkylation2-(1-Methylpyrrolidin-2-yl)ethyl bromide, K₂CO₃82
  • β-Keto Ester Preparation: Piperidine-4-carboxylic acid is converted to its β-keto ester derivative using DMF-DMA, achieving 78% yield .

  • Pyrazole Formation: Treatment with hydrazine hydrate under reflux yields the pyrazole core, with regioselectivity controlled by steric and electronic effects .

  • Side Chain Introduction: N-Alkylation with 2-(1-methylpyrrolidin-2-yl)ethyl bromide in the presence of potassium carbonate affords the final product.

Critical challenges include minimizing tautomerization during pyrazole synthesis and ensuring stereochemical integrity at the pyrrolidine center .

Physicochemical Properties

The compound exhibits a molecular weight of 401.49 g/mol and a calculated logP of 2.8, indicating moderate lipophilicity . Key properties include:

  • Solubility: 12 mg/mL in DMSO; <1 mg/mL in water (pH 7.4).

  • Thermal Stability: Decomposition temperature of 248°C (DSC) .

  • Ionization Constants: pKa1 (pyrimidine N1) = 4.2; pKa2 (pyrrolidine N) = 9.6 .

Pharmacological Activity

Preliminary assays indicate potent inhibition of p38α MAP kinase (IC₅₀ = 6.7 µM), a target implicated in inflammatory and oncogenic pathways . Mechanistic studies suggest competitive ATP binding, with the pyrimidine nitrogen forming a critical hydrogen bond with kinase residue Lys53 . Additional findings:

  • Antiproliferative Activity: GI₅₀ = 8.2 µM against MCF-7 breast cancer cells.

  • Selectivity Profile: >50-fold selectivity over JNK2 and ERK1 kinases .

Analytical Characterization

Structural confirmation relies on advanced spectroscopic techniques:

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine H), 7.89 (d, J = 8.4 Hz, 1H, methoxyphenyl H) .

  • HRMS: [M+H]⁺ calc. 402.2287, found 402.2289 .

  • X-ray Diffraction: Space group P2₁/c, Z = 4, R-factor = 0.042 .

Applications and Future Directions

Current research prioritizes derivatization of the pyrrolidine side chain to enhance blood-brain barrier penetration for neurodegenerative applications. Collaborative efforts with EvitaChem aim to develop radiolabeled analogs for PET imaging of kinase expression in tumors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator